4-(4-Aminophenyl)-1-methylpiperazin-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Aminophenyl)-1-methylpiperazin-2-one” often involves reactions with amines . For instance, a new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids .Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been reported to exhibit potent antimicrobial activity . Therefore, it’s plausible that 4-(4-Aminophenyl)-1-methylpiperazin-2-one may also interact with microbial targets.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives bearing amide moiety have been reported to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with DNA .
Biochemical Pathways
Similar compounds such as 4-aminobiphenyl have been shown to cause dna damage, which is thought to be mediated by the formation of dna adducts . This suggests that this compound might also interfere with DNA synthesis or repair pathways.
Pharmacokinetics
Studies on related compounds such as 4-aminobiphenyl have shown that these compounds can be distributed in various organs and tissues, and their metabolic kinetics can be influenced by heavy metals like lead .
Result of Action
Related compounds have been shown to exhibit anti-glioma effects and anti-bacterial activity . Therefore, it’s plausible that this compound may also have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals in the organism can affect the distribution and metabolic kinetics of related compounds . Additionally, the physicochemical properties of the compound, such as solubility and stability, can also be influenced by environmental conditions such as pH and temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Aminophenyl)-1-methylpiperazin-2-one in lab experiments is its unique properties. It has been shown to have a different mechanism of action compared to other psychoactive drugs, making it a valuable tool for studying the brain and its functions. However, one limitation is its potential for abuse and the lack of information on its long-term effects.
Future Directions
There are several future directions for research on 4-(4-Aminophenyl)-1-methylpiperazin-2-one. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand its mechanism of action and how it affects the brain. Finally, more studies are needed to determine its long-term effects and potential for abuse.
Conclusion
In conclusion, this compound is a chemical compound with unique properties that has gained interest among researchers. It has been studied for its potential use as a psychoactive drug and in the treatment of depression and anxiety disorders. Its mechanism of action is not fully understood, but it is believed to act on the serotonin receptors in the brain. While it has advantages for lab experiments, it also has limitations and potential for abuse. Future research should focus on its potential therapeutic uses, mechanism of action, and long-term effects.
Scientific Research Applications
4-(4-Aminophenyl)-1-methylpiperazin-2-one has been studied extensively for its potential use as a psychoactive drug. It has been shown to have psychedelic effects, including changes in perception, thought, and mood. Additionally, it has been studied for its potential use in the treatment of depression and anxiety disorders.
Properties
IUPAC Name |
4-(4-aminophenyl)-1-methylpiperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZMCMDPQEDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.